molecular formula C6H15ClN4O2 B6263647 2-amino-5-carbamimidamidopentanoic acid hydrochloride CAS No. 220144-84-3

2-amino-5-carbamimidamidopentanoic acid hydrochloride

Cat. No.: B6263647
CAS No.: 220144-84-3
M. Wt: 210.7
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-carbamimidamidopentanoic acid hydrochloride typically involves the reaction of L-arginine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: L-arginine.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles but with optimized conditions for higher yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-carbamimidamidopentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitric oxide, a critical signaling molecule in the body.

    Reduction: It can be reduced to form other amino acid derivatives.

    Substitution: It can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Catalysts such as nitric oxide synthase are used under physiological conditions.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Various organic reagents can be used under controlled conditions.

Major Products:

Scientific Research Applications

2-Amino-5-carbamimidamidopentanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in protein synthesis and cellular signaling.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, immune function, and wound healing.

    Industry: Used in the production of dietary supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-5-carbamimidamidopentanoic acid hydrochloride involves its conversion to nitric oxide, which acts as a signaling molecule. Nitric oxide mediates various physiological processes, including vasodilation, neurotransmission, and immune response. The molecular targets include nitric oxide synthase enzymes and various cellular receptors .

Comparison with Similar Compounds

    L-lysine: Another essential amino acid involved in protein synthesis.

    L-ornithine: A non-essential amino acid involved in the urea cycle.

    L-citrulline: An amino acid that is a precursor to L-arginine.

Uniqueness: 2-Amino-5-carbamimidamidopentanoic acid hydrochloride is unique due to its role in nitric oxide production, which is not a characteristic of the other similar amino acids. This unique property makes it particularly important in cardiovascular health and immune function .

Properties

CAS No.

220144-84-3

Molecular Formula

C6H15ClN4O2

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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